Cas no 28225-17-4 (N4-p-Anisoylcytidine)
N4-p-Anisoylcytidine Chemical and Physical Properties
Names and Identifiers
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- Cytidine,N-(4-methoxybenzoyl)-
- N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-4-methoxybenzamide
- N4-ANISOYLCYTIDINE
- 4-{[(4-methoxyphenyl)carbonyl]amino}-1-pentofuranosylpyrimidin-2(1H)-one
- AKOS024282520
- 28225-17-4
- DTXSID60398490
- N4-p-Anisoylcytidine
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- Inchi: 1S/C17H19N3O7/c1-26-10-4-2-9(3-5-10)15(24)18-12-6-7-20(17(25)19-12)16-14(23)13(22)11(8-21)27-16/h2-7,11,13-14,16,21-23H,8H2,1H3,(H,18,19,24,25)
- InChI Key: UAHIASPEJUIQKN-UHFFFAOYSA-N
- SMILES: O1C(CO)C(C(C1N1C(N=C(C=C1)NC(C1C=CC(=CC=1)OC)=O)=O)O)O
Computed Properties
- Exact Mass: 377.12237
- Monoisotopic Mass: 377.12229995g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 630
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 141Ų
Experimental Properties
- Density: 1.57
- Refractive Index: 1.677
- PSA: 140.92
N4-p-Anisoylcytidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N212470-10mg |
N4-p-Anisoylcytidine |
28225-17-4 | 10mg |
$ 85.00 | 2022-06-03 | ||
| TRC | N212470-25mg |
N4-p-Anisoylcytidine |
28225-17-4 | 25mg |
$ 140.00 | 2022-06-03 | ||
| TRC | N212470-50mg |
N4-p-Anisoylcytidine |
28225-17-4 | 50mg |
$ 235.00 | 2022-06-03 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-222026-100 mg |
N4-Anisoylcytidine, |
28225-17-4 | 100MG |
¥338.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-222026-100mg |
N4-Anisoylcytidine, |
28225-17-4 | 100mg |
¥338.00 | 2023-09-05 |
N4-p-Anisoylcytidine Suppliers
N4-p-Anisoylcytidine Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on N4-p-Anisoylcytidine
Comprehensive Overview of N4-p-Anisoylcytidine (CAS No. 28225-17-4): Properties, Applications, and Research Insights
N4-p-Anisoylcytidine (CAS No. 28225-17-4) is a chemically modified nucleoside derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound, also referred to as 4'-methoxybenzoylcytidine, is characterized by the introduction of a p-anisoyl group at the N4 position of cytidine. Such modifications are pivotal in enhancing the compound's stability, bioavailability, and therapeutic potential, making it a subject of interest in drug development and molecular biology.
The structural uniqueness of N4-p-Anisoylcytidine lies in its anisoyl moiety, which imparts distinct physicochemical properties. Researchers have explored its role in nucleoside analogs, a class of compounds widely investigated for their antiviral and anticancer activities. The CAS No. 28225-17-4 identifier ensures precise identification in scientific literature and regulatory documentation, underscoring its importance in high-stakes research environments.
In recent years, the demand for modified nucleosides like N4-p-Anisoylcytidine has surged due to their applications in RNA therapeutics and gene editing technologies. With the rise of mRNA vaccines and CRISPR-based therapies, the scientific community is increasingly focused on optimizing nucleoside derivatives for improved efficacy and reduced off-target effects. This compound's potential to serve as a building block for synthetic biology aligns with current trends in personalized medicine and biopharmaceutical innovation.
From a synthetic chemistry perspective, N4-p-Anisoylcytidine is often synthesized through acyl protection strategies, where the p-anisoyl group acts as a protective moiety during nucleoside modification. This approach is critical in oligonucleotide synthesis, particularly for developing antisense oligonucleotides and siRNA constructs. Its compatibility with solid-phase synthesis techniques further enhances its utility in large-scale production.
The compound's solubility and stability profiles are frequently discussed in research forums, as these attributes directly impact its formulation development. Studies have highlighted its moderate solubility in polar organic solvents, which is advantageous for drug delivery systems. Additionally, its metabolic resistance to enzymatic degradation makes it a candidate for prolonged-action therapeutics, addressing a key challenge in sustained-release formulations.
Beyond therapeutics, N4-p-Anisoylcytidine is explored in diagnostic applications, such as fluorescent labeling of nucleic acids. The anisoyl group can be functionalized to incorporate bioorthogonal handles, enabling click chemistry-based detection methods. This versatility positions the compound as a valuable tool in molecular imaging and biomarker discovery.
Environmental and safety considerations for CAS No. 28225-17-4 are also a focal point. While not classified as hazardous, researchers emphasize proper handling to ensure laboratory safety and waste disposal compliance. Regulatory guidelines from agencies like the FDA and EMA provide frameworks for its use in preclinical studies, reflecting its growing prominence in translational research.
In summary, N4-p-Anisoylcytidine represents a convergence of chemical innovation and biomedical advancement. Its multifaceted applications—from drug design to diagnostics—highlight its relevance in contemporary science. As the fields of genomics and precision medicine evolve, this compound is poised to play an increasingly vital role in shaping future therapeutic paradigms.
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